molecular formula C13H11F2NO5S2 B2743457 2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 1808582-48-0

2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No.: B2743457
CAS No.: 1808582-48-0
M. Wt: 363.35
InChI Key: PWTFHBUNVMHOKQ-UHFFFAOYSA-N
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Description

“2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride” is a compound that features a sulfur-fluorine bond . Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .


Synthesis Analysis

Sulfonyl fluorides have been synthesized using various methods. One of the methods involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis . They have been used in the development of new synthetic methods . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Mechanism of Action

The mechanism of action of sulfonyl fluorides involves their use as electrophilic warheads . They have the ability to engage with nucleophiles under suitable reaction conditions .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that “2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride” and similar compounds may continue to be a focus of research in the future.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO5S2/c1-21-11-7-6-9(8-10(11)14)16-23(19,20)13-5-3-2-4-12(13)22(15,17)18/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFHBUNVMHOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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